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Compound of Interest

Compound Name: Retra

Cat. No.: B1139266

An extensive search for "Retra" in the context of cancer research has yielded no specific
molecule, drug, or protein with this name in publicly available scientific literature, clinical trial
databases, or biomedical resources. It is possible that "Retra” may be a new or internal
codename for a compound not yet in the public domain, a typographical error, or a
misunderstanding of a different term.

One possibility is a confusion with the RET (Rearranged during Transfection) proto-oncogene.
The RET gene encodes a receptor tyrosine kinase that plays a crucial role in the normal
development of several tissues and cell types. However, genetic alterations in the RET gene,
such as point mutations and chromosomal rearrangements, can lead to its oncogenic
activation, driving the development and progression of various cancers. These include certain
types of thyroid cancer (medullary and papillary), non-small cell lung cancer (NSCLC), and
others.

Given the potential for confusion, the following information is provided on the RET proto-
oncogene as a prominent target in cancer research, which may be the intended subject of the

query.

The RET Proto-Oncogene in Cancer

The RET protein is a cell-surface receptor that, upon binding to its ligands—members of the
glial cell line-derived neurotrophic factor (GDNF) family—initiates intracellular signaling
cascades that regulate cell growth, survival, differentiation, and migration. Oncogenic
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alterations in RET lead to ligand-independent, constitutive activation of the kinase, resulting in
uncontrolled cell proliferation and tumor formation.

Key RET Alterations in Cancer:

» Point Mutations: Germline mutations in the RET gene are the primary cause of multiple
endocrine neoplasia type 2 (MEN 2), a hereditary cancer syndrome. Somatic RET mutations
are also found in sporadic medullary thyroid cancer.

e Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase
domain with the N-terminal region of another gene. These RET fusion proteins are potent
oncogenic drivers in a subset of non-small cell lung cancers and papillary thyroid cancers.

The discovery of RET's role as a driver oncogene has spurred the development of targeted
therapies.

Therapeutic Targeting of RET

The development of selective RET inhibitors has transformed the treatment landscape for
patients with RET-altered cancers. Early multi-kinase inhibitors showed some activity against
RET but were often limited by off-target toxicities. The advent of highly selective RET inhibitors
has led to significant improvements in efficacy and tolerability.

FDA-Approved Selective RET Inhibitors:

Two highly selective RET inhibitors have been approved by the U.S. Food and Drug
Administration (FDA) and other regulatory agencies:

e Selpercatinib (Retevmo®)
e Pralsetinib (Gavreto®)

These drugs have demonstrated high response rates and durable clinical benefit in patients
with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered
solid tumors.

Quantitative Data on Selective RET Inhibitors
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The following tables summarize key efficacy data from pivotal clinical trials of selpercatinib and
pralsetinib.

Table 1: Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)

. . Overall Response Rate Median Duration of
Patient Population
(ORR) Response (DoR)
Treatment-Naive (n=104) 85% 17.5 months
Previously Treated w/ Platinum
64% Not Reached

(n=105)

Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)

. . Overall Response Rate Median Duration of
Patient Population
(ORR) Response (DoOR)
Treatment-Naive (n=116) 73% Not Reached
Previously Treated w/ Platinum
57% 22.3 months

(n=87)

Signaling Pathways and Experimental Workflows
RET Signaling Pathway

The RET receptor is activated upon binding a complex formed by a GDNF-family ligand (GFL)
and a GDNF-family receptor a (GFRa) co-receptor. This triggers receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking
sites for adaptor proteins and initiating downstream signaling.
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Caption: Canonical RET signaling pathways, including MAPK (RAS-RAF-MEK-ERK) and PI3K-
AKT-mTOR.

Experimental Workflow: Screening for RET Inhibitors
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The discovery of potent and selective RET inhibitors typically follows a structured drug
development workflow, starting from initial screening to clinical validation.
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[https://www.benchchem.com/product/b1139266#discovery-and-history-of-retra-in-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1139266?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139266#discovery-and-history-of-retra-in-cancer-research
https://www.benchchem.com/product/b1139266#discovery-and-history-of-retra-in-cancer-research
https://www.benchchem.com/product/b1139266#discovery-and-history-of-retra-in-cancer-research
https://www.benchchem.com/product/b1139266#discovery-and-history-of-retra-in-cancer-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

